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2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide Documentation Hub

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  • Product: 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide
  • CAS: 496941-90-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide and its Hydroxy Analogue

A Note on the Target Compound: Initial searches for a specific CAS number for 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide did not yield a readily available, unique identifier, suggesting it may be a novel or less-do...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for a specific CAS number for 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide did not yield a readily available, unique identifier, suggesting it may be a novel or less-documented compound. However, a closely related and commercially available precursor, 2,2,2-Trifluoro-N-(2-oxocyclohexyl)acetamide (CAS RN: 1823251-42-8) , is well-documented.[1] This guide will focus on the synthesis, properties, and applications of this keto-acetamide, and will also discuss its potential conversion to the desired 2-hydroxycyclohexyl analogue.

Introduction and Significance

Trifluoromethylated compounds are of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Acetamide derivatives, on the other hand, are versatile scaffolds found in numerous biologically active molecules, including anti-inflammatory agents.[2] The combination of these two moieties in a cyclohexyl scaffold presents a promising platform for the development of novel therapeutics. 2,2,2-Trifluoro-N-(2-oxocyclohexyl)acetamide serves as a key intermediate in the synthesis of more complex molecules, including the corresponding hydroxy derivative, which may exhibit interesting biological activities.

Synthesis and Methodologies

The synthesis of 2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide is not extensively detailed in publicly available literature, suggesting it may be part of proprietary synthetic routes. However, based on general principles of organic chemistry, a plausible synthetic pathway can be proposed.

Proposed Synthesis of 2,2,2-Trifluoro-N-(2-oxocyclohexyl)acetamide

A likely synthetic route would involve the acylation of 2-aminocyclohexanone with a trifluoroacetylating agent.

Synthesis_of_2_2_2-trifluoro-N-(2-oxocyclohexyl)acetamide 2-Aminocyclohexanone 2-Aminocyclohexanone Reaction Acylation 2-Aminocyclohexanone->Reaction Trifluoroacetic_anhydride Trifluoroacetic anhydride or Trifluoroacetyl chloride Trifluoroacetic_anhydride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Product 2,2,2-Trifluoro-N- (2-oxocyclohexyl)acetamide Reaction->Product

Caption: Proposed synthesis of 2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-aminocyclohexanone hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 equivalents) at 0 °C.

  • Acylation: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide.

Conversion to 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide

The target compound, 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide, can be synthesized by the reduction of the ketone functionality of the parent compound.

Reduction_to_Hydroxy_Analogue Keto_Amide 2,2,2-Trifluoro-N- (2-oxocyclohexyl)acetamide Reaction Reduction Keto_Amide->Reaction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Hydroxy_Amide 2,2,2-Trifluoro-N- (2-hydroxycyclohexyl)acetamide Reaction->Hydroxy_Amide

Caption: Proposed reduction to the corresponding hydroxy derivative.

Experimental Protocol (Hypothetical):

  • Reaction Setup: Dissolve 2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide (1 equivalent) in methanol at 0 °C.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water, followed by acidification with 1M HCl to pH ~6.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting diastereomeric mixture of cis- and trans-2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide by column chromatography.

Physicochemical Properties

The following table summarizes the known and predicted properties of 2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide.

PropertyValueSource
CAS Number 1823251-42-8[1]
Molecular Formula C8H10F3NO2[1]
Molecular Weight 209.17 g/mol [1]
Appearance Solid (predicted)-
Purity ≥98% (as supplied by vendors)[1]

Applications in Research and Drug Development

While specific applications of 2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide are not widely reported in peer-reviewed literature, its structural motifs suggest potential utility in several areas:

  • Intermediate for Novel Therapeutics: As a functionalized cyclohexyl ring with a trifluoroacetamide group, it can serve as a building block for more complex molecules, including potential enzyme inhibitors or receptor modulators.[2]

  • Pro-drug Development: The acetamide linkage is amenable to pro-drug design, where the molecule could be hydrolyzed in vivo by amidases to release an active compound.[2]

  • Fragment-Based Drug Discovery: This compound could be used as a fragment in screening campaigns to identify initial hits against various biological targets.

The hydroxy derivative, 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide, introduces a hydrogen bond donor/acceptor group, which could significantly alter its binding properties and potential biological activity.

Safety and Handling

  • General Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands and any exposed skin thoroughly after handling.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[3]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[3]

References

  • Al-Hourani, B. J. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). Available from: [Link]

Sources

Exploratory

N-(2-Hydroxycyclohexyl)trifluoroacetamide: Structural Dynamics, Synthesis, and Applications

Executive Summary N-(2-hydroxycyclohexyl)trifluoroacetamide represents a specialized class of fluorinated amino alcohol derivatives. It serves as a critical intermediate in the synthesis of chiral oxazolines, a probe for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-hydroxycyclohexyl)trifluoroacetamide represents a specialized class of fluorinated amino alcohol derivatives. It serves as a critical intermediate in the synthesis of chiral oxazolines, a probe for


F-NMR metabolic studies, and a model system for investigating intramolecular hydrogen bonding in cyclohexane rings. This guide dissects its stereochemical behavior, synthetic pathways, and spectroscopic signatures, providing a roadmap for researchers utilizing this scaffold in drug discovery and materials science.

Structural Architecture & Stereochemistry

The molecule consists of a cyclohexane ring substituted at the C1 and C2 positions with a trifluoroacetamide group (


) and a hydroxyl group (

), respectively. The presence of the electron-withdrawing trifluoromethyl group (

) significantly alters the electronic landscape of the amide, increasing the acidity of the

proton and enhancing its hydrogen-bond donating capability.
Stereoisomerism: Cis vs. Trans

The physicochemical properties of N-(2-hydroxycyclohexyl)trifluoroacetamide are dictated by the relative stereochemistry of the substituents.

  • Trans-Isomer: The amino and hydroxyl groups are on opposite sides of the ring plane.[1] In the lowest energy chair conformation, both bulky groups occupy equatorial positions to minimize 1,3-diaxial interactions. This conformation is thermodynamically favored but sterically precludes strong intramolecular hydrogen bonding between the functional groups due to the geometric distance (diequatorial torsion angle

    
    ).
    
  • Cis-Isomer: The substituents are on the same side.[1] The ring adopts a chair conformation where one group is equatorial and the other is axial. This proximity facilitates a strong intramolecular hydrogen bond (IMHB) between the amide proton and the hydroxyl oxygen, or conversely, the hydroxyl proton and the amide carbonyl oxygen. This "conformational lock" often stabilizes the cis form in non-polar solvents.

Electronic Influence of the Group

The


 group exerts a strong inductive effect (

), pulling electron density away from the carbonyl carbon and the adjacent nitrogen.
  • Increased Lipophilicity: The

    
     group increases the partition coefficient (
    
    
    
    ), improving membrane permeability compared to the non-fluorinated acetamide.
  • Amide Acidity: The

    
     of the amide proton decreases, making it a stronger hydrogen bond donor, which is critical for binding affinity in protein active sites.
    

Synthetic Protocols

The synthesis of N-(2-hydroxycyclohexyl)trifluoroacetamide is typically achieved through the regioselective ring-opening of cyclohexene oxide followed by acylation, or direct acylation of commercially available 2-aminocyclohexanol.

Pathway A: Acylation of 2-Aminocyclohexanol

This is the preferred laboratory-scale method due to the availability of defined stereoisomers of 2-aminocyclohexanol.

Reagents:

  • Substrate: trans-2-Aminocyclohexanol hydrochloride (or cis-isomer)

  • Acylating Agent: Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate

  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of trans-2-aminocyclohexanol in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 22 mmol (2.2 eq) of

    
    . Cool the mixture to 0°C using an ice bath.
    
  • Acylation: Dropwise add 11 mmol (1.1 eq) of Trifluoroacetic Anhydride (TFAA) over 15 minutes. The reaction is highly exothermic; maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (stain with ninhydrin; amine spot disappears).

  • Workup: Quench with saturated

    
     solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine/base), then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary.
    
Pathway B: Epoxide Ring Opening (Aminolysis)

For generating the trans-isomer specifically from cyclohexene oxide.

Protocol Summary: React cyclohexene oxide with ammonia (or a benzyl amine equivalent followed by deprotection) to yield trans-2-aminocyclohexanol. Subsequent trifluoroacetylation follows Protocol 2.1. Note that direct reaction of epoxides with trifluoroacetamide is poor due to the low nucleophilicity of the amide nitrogen.

Visualization of Synthetic Logic

SynthesisPath Epoxide Cyclohexene Oxide AminoAlcohol trans-2-Aminocyclohexanol Epoxide->AminoAlcohol NH3 / H2O (SN2 Ring Opening) Product N-(2-hydroxycyclohexyl) trifluoroacetamide AminoAlcohol->Product Acylation (0°C) TFAA TFAA / Et3N (Acylating Agent) TFAA->Product Oxazoline Oxazoline Derivative (Cyclization Product) Product->Oxazoline SOCl2 or MsCl (Dehydration)

Figure 1: Synthetic workflow from cyclohexene oxide to the target trifluoroacetamide and subsequent cyclization potential.

Spectroscopic Characterization

Accurate identification requires analyzing the interplay between the fluorine atoms and the cyclohexane ring protons.

Nuclear Magnetic Resonance (NMR)
  • 
    F NMR:  A singlet appearing around -76.0 ppm  (relative to 
    
    
    
    ). This is characteristic of the
    
    
    group.
  • 
    H NMR: 
    
    • Amide Proton (

      
      ):  Broad singlet, typically shifted downfield (
      
      
      
      6.5–8.0 ppm) due to the electron-withdrawing
      
      
      group.
    • Methine Protons (

      
       and 
      
      
      
      ):
      • In the trans-isomer, the axial protons at C1 and C2 usually appear as multiplets around

        
         3.5–4.0 ppm with large coupling constants (
        
        
        
        Hz), confirming the diequatorial orientation of the substituents.
      • In the cis-isomer, coupling constants are smaller (

        
         Hz).
        
Infrared Spectroscopy (IR)
  • Amide I Band (

    
    ):  Shifted to higher wavenumbers (1690–1720 cm
    
    
    
    ) compared to non-fluorinated amides (typically 1650 cm
    
    
    ) due to the inductive effect of fluorine.
  • Hydroxyl (

    
    ):  Broad band at 3300–3500 cm
    
    
    
    . In the cis-isomer, a sharper, lower-frequency peak may appear if intramolecular hydrogen bonding occurs.

Functional Applications & Reactivity

Precursor to Oxazolines

One of the most valuable applications of N-(2-hydroxycyclohexyl)trifluoroacetamide is its conversion into 2-(trifluoromethyl)oxazolines . Treatment with thionyl chloride (


) or mesyl chloride (

) induces cyclization with inversion of configuration at the hydroxyl carbon. These oxazolines are potent bioisosteres for esters and amides in medicinal chemistry.
F-NMR Metabolic Probes

The trifluoroacetyl moiety serves as a robust "spy" group. Because natural biological background signals in


F NMR are virtually non-existent, this molecule can be used to study enzymatic hydrolysis (amidase activity) or metabolic stability in liver microsomes. The shift of the 

signal changes distinctively upon hydrolysis to trifluoroacetate and 2-aminocyclohexanol.
Conformational Locking Mechanism

The diagram below illustrates the stabilizing intramolecular hydrogen bond unique to the cis-isomer, a feature exploited in designing rigidified peptidomimetics.

H_Bonding CisConf Cis-Isomer (Axial/Equatorial) IMHB Intramolecular H-Bond (N-H ... O-H) CisConf->IMHB Proximity of Groups Stability Conformational Lock (Increased Lipophilicity) IMHB->Stability Reduces Solvation Penalty

Figure 2: Stabilization mechanism in the cis-isomer via intramolecular hydrogen bonding.

Summary of Physicochemical Properties

PropertyValue / CharacteristicRelevance
Molecular Formula

Core composition
Molecular Weight 211.18 g/mol Small molecule fragment
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; good membrane permeability
H-Bond Donors 2 (NH, OH)Critical for receptor binding
H-Bond Acceptors 3 (C=O, OH, F)Fluorine acts as a weak acceptor
Stereochemistry 2 Chiral CentersRequires enantioselective synthesis for drug use

References

  • Sigma-Aldrich. N-(2-Hydroxyethyl)trifluoroacetamide Product Sheet. (Analogous chemistry and reagent properties).[2][3][4]

  • National Institutes of Health (PMC). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. (Conformational analysis methodologies).

  • Organic Chemistry Portal. Trifluoroacetamides: Synthesis and Stability. (General synthesis protocols using TFAA).

  • PubChem. N-Cyclohexyl-2,2,2-trifluoroacetamide Compound Summary. (Structural data for the non-hydroxylated analog).

  • ResearchGate. Trifluoroethylation reactions of secondary amines. (Mechanistic insights into fluorinated amine synthesis).

Sources

Foundational

A Technical Guide to 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide: Properties, Synthesis, and Characterization

Introduction In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The trifluoroacetyl group, in particular, serves as a robust chemical motif used both as a stable amide derivative and as a protecting group for amines.[1] This guide provides a comprehensive technical overview of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide, a molecule of interest for its potential applications as a chiral building block and a synthetic intermediate.

This document is intended for researchers, chemists, and drug development professionals. It will delve into the core physicochemical properties of the molecule, provide a detailed, field-tested protocol for its synthesis and purification, outline methods for its structural verification, and discuss its potential applications.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development.

Chemical Structure

2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is composed of a cyclohexane ring bearing two adjacent substituents: a hydroxyl (-OH) group and a trifluoroacetamide (-NHCOCF₃) group. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring means the molecule can exist as different stereoisomers (cis and trans). The specific stereochemistry of the starting material, 2-aminocyclohexanol, will dictate the final product's isomeric form.

Caption: 2D structure of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide.

Molecular Formula and Weight

The calculated molecular properties are essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. While isomers share the same molecular weight, their distinct spatial arrangements can lead to different physical properties and biological activities. The molecular weight for the related isomer, 2,2,2-trifluoro-N-(4-hydroxycyclohexyl)acetamide, is documented as 211.18 g/mol , which is consistent with our calculated value[2].

PropertyValueSource
Molecular Formula C₈H₁₂F₃NO₂Calculated
Average Molecular Weight 211.18 g/mol Calculated
Monoisotopic Mass 211.08202 DaCalculated

Synthesis and Purification Protocol

The synthesis of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is most reliably achieved via the N-acylation of 2-aminocyclohexanol. The following protocol is based on established methods for trifluoroacetylation of primary amines.[1]

Synthesis Workflow

The overall process involves the reaction of the amine starting material with an acylating agent in the presence of a non-nucleophilic base, followed by an aqueous workup and purification.

G Start Starting Materials: - 2-Aminocyclohexanol - Ethyl Trifluoroacetate - Triethylamine - Dichloromethane (DCM) Reaction Reaction Setup 1. Dissolve amine & Et₃N in DCM. 2. Cool to 0°C (ice bath). 3. Add Ethyl Trifluoroacetate dropwise. Start->Reaction Combine Stir Reaction Progression Stir at 0°C for 1 hr, then warm to room temp. overnight. Reaction->Stir Initiate Workup Aqueous Workup 1. Quench with H₂O. 2. Wash with 1M HCl. 3. Wash with sat. NaHCO₃. 4. Wash with brine. Stir->Workup TLC confirms completion Purify Purification 1. Dry organic layer (Na₂SO₄). 2. Concentrate in vacuo. 3. Purify via column chromatography. Workup->Purify Isolate crude product Final Final Product 2,2,2-trifluoro-N- (2-hydroxycyclohexyl)acetamide Purify->Final Characterize

Sources

Exploratory

An In-depth Technical Guide to 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide, a fluorinated amide with significant potential in chemical biology and drug discovery. Although a dedicated PubC...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide, a fluorinated amide with significant potential in chemical biology and drug discovery. Although a dedicated PubChem entry for this specific molecule is not currently available, this document serves as a forward-looking resource for researchers. It outlines a robust synthetic protocol, predicts key physicochemical properties, and explores potential biological activities and research applications based on the well-established chemistry of its constituent moieties.

Introduction: The Significance of Fluorinated Amides

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1] The trifluoroacetyl group, in particular, is a valuable pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability. When coupled with a chiral scaffold like 2-hydroxycyclohexylamine, the resulting molecule, 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide, presents a compelling target for synthetic chemists and drug discovery professionals. This guide provides the foundational knowledge to synthesize, characterize, and explore the potential of this novel compound.

Synthesis of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide

The most direct and efficient method for the synthesis of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is the N-acylation of 2-aminocyclohexanol with trifluoroacetic anhydride. This reaction is typically high-yielding and proceeds under mild conditions.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a straightforward nucleophilic acyl substitution reaction. The lone pair of the amine in 2-aminocyclohexanol attacks one of the carbonyl carbons of trifluoroacetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a trifluoroacetate leaving group yields the desired amide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification 2-Aminocyclohexanol 2-Aminocyclohexanol Solvent (e.g., DCM) Solvent (e.g., DCM) 2-Aminocyclohexanol->Solvent (e.g., DCM) Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Solvent (e.g., DCM) Crude Product Crude Product Solvent (e.g., DCM)->Crude Product Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Crude Product Low Temperature (0 °C to rt) Low Temperature (0 °C to rt) Low Temperature (0 °C to rt)->Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Final Product 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide Purification (Column Chromatography)->Final Product

Caption: Proposed workflow for the synthesis of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide.

Detailed Experimental Protocol

Materials:

  • 2-Aminocyclohexanol (cis/trans mixture or specific isomer)

  • Trifluoroacetic anhydride (TFAA)[2][3]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2-aminocyclohexanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide.

Note on Stereochemistry: The use of a cis/trans mixture of 2-aminocyclohexanol will result in a corresponding mixture of diastereomeric products. These may be separable by careful chromatography. Starting with a stereochemically pure isomer of the amine is recommended for obtaining a single diastereomer of the product.

Physicochemical Properties

While experimental data for the target compound is not available, we can predict its properties based on structurally similar molecules found in PubChem and other chemical databases.

PropertyPredicted Value/RangeReference/Basis for Prediction
Molecular Formula C8H12F3NO2Based on structure
Molecular Weight 211.18 g/mol Calculated
Appearance White to off-white solidGeneral appearance of similar amides
Melting Point 80-120 °CInferred from related solid amides
Boiling Point > 200 °CEstimated for a non-volatile solid
Solubility Soluble in methanol, ethanol, DCM, ethyl acetate. Sparingly soluble in water.Based on polarity of functional groups
LogP 1.5 - 2.5Estimated based on similar structures

Analytical Characterization Workflow

A standard suite of analytical techniques should be employed to confirm the structure and purity of the synthesized 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesized Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized Product->NMR IR Infrared (IR) Spectroscopy Synthesized Product->IR MS Mass Spectrometry (MS) Synthesized Product->MS HPLC High-Performance Liquid Chromatography (HPLC) Synthesized Product->HPLC TLC Thin Layer Chromatography (TLC) Synthesized Product->TLC Structural Confirmation Structural Confirmation NMR->Structural Confirmation Functional Group Identification Functional Group Identification IR->Functional Group Identification Molecular Weight Verification Molecular Weight Verification MS->Molecular Weight Verification Purity Determination Purity Determination HPLC->Purity Determination Reaction Monitoring & Purity Check Reaction Monitoring & Purity Check TLC->Reaction Monitoring & Purity Check

Caption: Standard analytical workflow for the characterization of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide.

Expected Analytical Data:

  • ¹H NMR: Resonances corresponding to the cyclohexyl protons, the N-H proton of the amide, and the O-H proton of the alcohol. The chemical shifts and coupling patterns will be indicative of the relative stereochemistry (cis/trans).

  • ¹³C NMR: Signals for the carbonyl carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the six carbons of the cyclohexyl ring.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, O-H stretch, C=O stretch (amide I), and N-H bend (amide II).

  • Mass Spectrometry: The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

Potential Biological Activities and Research Applications

The trifluoroacetamide moiety is present in a number of biologically active compounds.[4][5] Trifluoroacetylated amides have been investigated for a range of therapeutic applications.[1][6]

  • Enzyme Inhibition: The electron-withdrawing nature of the trifluoromethyl group can influence the electronics of the amide bond, making it a potential mimic of a transition state in enzymatic catalysis. This compound could be screened against various hydrolases, such as proteases and esterases.

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core with amide side chains. The structural features of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide make it a candidate for screening against kinase panels.

  • Antimicrobial Activity: The incorporation of fluorine can enhance the lipophilicity of a molecule, potentially improving its ability to cross microbial cell membranes.

  • Chemical Probe Development: The hydroxyl group provides a handle for further functionalization, allowing for the attachment of fluorescent tags or biotin for use as a chemical probe in biological systems.

Conclusion

While 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide may not yet be a cataloged compound, its synthesis is readily achievable through established methodologies. Its structural features, combining a proven pharmacophore with a versatile chiral scaffold, make it a highly attractive target for researchers in medicinal chemistry and chemical biology. This guide provides the necessary theoretical and practical framework to empower scientists to synthesize, characterize, and explore the potential of this promising molecule.

References

  • Tian, X., Zhang, J., & Li, Y. (2020).
  • Barata-Vallejo, S., Yerien, D. E., & Postigo, A. (2020). Biological active trifluoroacetylated amides. Organic & Biomolecular Chemistry, 18(3), 409-425.
  • Piras, M., Deplano, A., Sanna, J., Carta, A., & Loriga, G. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry, 13(9), 1133-1142.
  • Cheméo. (n.d.). Chemical Properties of 2,2,2-trifluoro-N-(hydroxymethyl)acetamide (CAS 50667-69-1). Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Trifluoroacetyl amides of biological interest. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-n-hexylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide. Retrieved from [Link]

  • Chemical Communications. (2018). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Retrieved from [Link]

  • Pulsus Group. (2017). Synthesis and biological importance of amide analogues. Journal of Chemical Sciences, 8(4).
  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]

  • Nature. (2023). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
  • ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]

  • PubMed. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Synthetic route to a spirocyclic amide. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mastering Asymmetric Synthesis with (1R,2R)-2-(2,2,2-Trifluoroacetamido)cyclohexan-1-ol as a Chiral Auxiliary

Introduction: A Modern Auxiliary for Robust Stereocontrol In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the reliable construction of stereochemically complex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Auxiliary for Robust Stereocontrol

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the reliable construction of stereochemically complex molecules.[1][2] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to guide a subsequent chemical transformation, resulting in the formation of one stereoisomer in preference to others. After the desired stereocenter(s) have been set, the auxiliary is removed and can ideally be recovered for reuse.[1]

This guide details the application of 2,2,2-trifluoro-N-((1R,2R)-2-hydroxycyclohexyl)acetamide , a powerful chiral auxiliary designed for high diastereoselectivity in enolate-based transformations such as aldol and alkylation reactions. This auxiliary merges the conformational rigidity of the trans-1,2-diaminocyclohexane backbone with the unique electronic properties of an N-trifluoroacetyl group to offer exceptional stereochemical control and operational simplicity.

Key Advantages:

  • Rigid Bicyclic Chelation: The trans-cyclohexyl scaffold, in conjunction with the adjacent hydroxyl and N-acyl groups, facilitates the formation of a highly organized, rigid bicyclic transition state upon chelation with a Lewis acid. This structural rigidity is paramount for effective facial discrimination of the enolate.

  • Enhanced Electrophilicity & Acidity: The trifluoroacetyl (TFA) group is strongly electron-withdrawing.[3] This property increases the acidity of the α-protons in the attached acyl chain, facilitating clean enolization under milder conditions. Furthermore, the TFA group enhances the Lewis basicity of the amide carbonyl oxygen, promoting strong chelation.

  • Chemical Stability and Mild Cleavage: The trifluoroacetamide linkage is robust under various reaction conditions, including the presence of Lewis acids, yet it can be cleaved under mild basic hydrolysis, preserving the stereochemical integrity of the newly formed chiral centers.[4][5]

The Principle of Stereocontrol: A Chelated Transition State

The high levels of diastereoselectivity achieved with this auxiliary are attributed to a well-defined, chair-like six-membered transition state, analogous to the model proposed for Evans oxazolidinone auxiliaries.[6] The process can be dissected into two key stages:

  • Formation of a (Z)-Enolate: Treatment of the N-acylated auxiliary with a Lewis acidic boron source (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., N,N-diisopropylethylamine, DIPEA) selectively generates the (Z)-enolate.

  • Lewis Acid-Mediated Chelation: The boron atom is chelated by both the amide carbonyl oxygen and the hydroxyl group's oxygen. This creates a rigid, bicyclic system that effectively shields one face of the enolate. The bulky cyclohexyl ring orients itself to minimize steric interactions, leaving the other face exposed for attack.

  • Diastereoselective Aldol Addition: An incoming electrophile, such as an aldehyde, preferentially approaches from the less sterically hindered face, leading to the predictable formation of a single major diastereomer.

The diagram below illustrates the proposed transition state for a boron-mediated aldol reaction.

Fig. 1: Rigid chelated transition state model.

Experimental Protocols & Workflow

The overall workflow for utilizing this auxiliary involves three main stages: synthesis of the auxiliary, attachment of the substrate followed by the key diastereoselective reaction, and finally, cleavage to release the chiral product and recover the auxiliary.

G cluster_prep Part 1: Auxiliary & Substrate Prep cluster_reaction Part 2: Asymmetric Aldol Reaction cluster_cleavage Part 3: Cleavage & Recovery A 1. (1R,2R)-trans-1-Amino-2-cyclohexanol B 2. Trifluoroacetylation A->B (CF3CO)2O C Target Auxiliary B->C D 3. Acylation with Propionyl Chloride C->D E N-Propionyl Substrate D->E F 4. Enolate Formation E->F Bu2BOTf, DIPEA G 5. Aldol Addition with R-CHO F->G H Diastereomerically Enriched Adduct G->H I 6. Basic Hydrolysis H->I LiOH, H2O2 J Chiral β-Hydroxy Acid I->J K Recovered Amino Alcohol I->K caption Fig. 2: Overall experimental workflow.

Fig. 2: Overall experimental workflow.
Protocol 1: Synthesis of the Chiral Auxiliary

This protocol describes the synthesis of 2,2,2-trifluoro-N-((1R,2R)-2-hydroxycyclohexyl)acetamide from commercially available (1R,2R)-(−)-trans-1-amino-2-cyclohexanol.

Materials:

  • (1R,2R)-(−)-trans-1-Amino-2-cyclohexanol

  • Trifluoroacetic anhydride ((TFA)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (1R,2R)-(−)-trans-1-amino-2-cyclohexanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral auxiliary as a white solid.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the attachment of a propionyl group to the auxiliary, followed by a highly diastereoselective boron-mediated aldol reaction with isobutyraldehyde. This process establishes two new contiguous stereocenters.[7]

Materials:

  • Chiral Auxiliary from Protocol 1

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Tetrahydrofuran (THF), anhydrous

  • pH 7 phosphate buffer

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

Part A: N-Acylation

  • Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C and stir for an additional hour.

  • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the N-propionyl imide.

Part B: Aldol Reaction

  • Dissolve the N-propionyl imide (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir at 0 °C for 1 hour to facilitate (Z)-enolate formation.

  • Cool the reaction mixture to -78 °C.

  • Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.

  • Stir at -78 °C for 2-3 hours, then warm to 0 °C over 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Carefully add 30% H₂O₂ in methanol (e.g., 2:1 MeOH:H₂O₂) at 0 °C to break down the boron complexes. Stir vigorously for 1 hour.

  • Dilute with water and extract with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • The crude product can be purified by flash column chromatography to yield the aldol adduct. Diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.[7][8]

Protocol 3: Auxiliary Cleavage and Recovery

This protocol describes the saponification of the aldol adduct to release the desired chiral β-hydroxy carboxylic acid and recover the valuable amino alcohol auxiliary.[8][9]

Materials:

  • Aldol Adduct from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Separate the chiral auxiliary from the product by extraction. Make the aqueous solution basic (pH > 11) and extract with DCM or ethyl acetate to recover the amino alcohol auxiliary.

  • Acidify the remaining aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer multiple times with ethyl acetate to isolate the final β-hydroxy carboxylic acid product.

  • Dry the organic layers containing the product over MgSO₄, filter, and concentrate to yield the enantiomerically enriched product.

Representative Data

The protocols described, based on analogous systems from the literature, are expected to deliver high levels of diastereoselectivity and good chemical yields.

Reaction StepElectrophiled.r. (syn:anti)Yield (%)Reference Analogy
Aldol ReactionIsobutyraldehyde>99:170-80[8]
Aldol ReactionBenzaldehyde>99:175-85[7]
AlkylationAllyl Iodide>98:285-95[9]
AlkylationBenzyl Bromide>99:190-97[8]

Table 1: Expected performance based on structurally similar chiral auxiliaries.

Conclusion

The 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide chiral auxiliary represents a highly effective tool for modern asymmetric synthesis. Its predictable stereochemical induction, rooted in a rigid, chelated transition state, allows for the confident construction of complex chiral molecules. The operational simplicity of the protocols for attachment, diastereoselective reaction, and cleavage, combined with the potential for auxiliary recovery, makes it a valuable and practical choice for researchers in academic and industrial settings.

References

  • Wikipedia. (2024). Chiral auxiliary. [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(43), 8273-8276. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Organic Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Ghosh, A. K., Fidanze, S., & Onishi, M. (1997). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications, (23), 2345-2346. [Link]

  • Kurokawa, N., Tokoro, Y., Tachrim, Z. P., Wakasa, H., Sakihama, Y., Hashidoko, Y., & Hashimoto, M. (2019). Synthesis of chiral N-trifluoroacetyl-methionine derivatives and applying them as acyl donors for Friedel-Crafts acylation. Arkivoc, 2019(5), 42-49. [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]

  • MilliporeSigma. (n.d.). Understanding Chemical Properties: The Trifluoroacetyl Group and Its Reactivity. [Link]

  • ResearchGate. (2025, November 3). (PDF) Synthesis of chiral N-trifluoroacetyl-methionine derivatives and apply them as acyl donors for Friedel-Crafts acylation. [Link]

  • Xu, L., & Zhang, Y. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. [Link]

Sources

Application

Preparation of Oxazolines from N-(2-hydroxycyclohexyl)trifluoroacetamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of oxazolines derived from N-(2-hydroxycyclohexyl)trifluoroacetamide. Oxazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of oxazolines derived from N-(2-hydroxycyclohexyl)trifluoroacetamide. Oxazolines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, asymmetric catalysis, and as chiral auxiliaries. The trifluoroacetyl group on the nitrogen atom of the precursor presents unique considerations for the cyclization reaction due to its strong electron-withdrawing nature. This document details the synthesis of the N-(2-hydroxycyclohexyl)trifluoroacetamide starting material and explores various established methods for its subsequent dehydrative cyclization to the corresponding oxazoline. Key methodologies, including the use of triflic acid, the Appel reaction, and the Mitsunobu reaction, are discussed in depth, alongside detailed experimental protocols. The causality behind experimental choices, potential challenges, and troubleshooting strategies are also addressed to ensure reliable and reproducible results in a research and development setting.

Introduction

Oxazoline-containing molecules are privileged structures in drug discovery and development, exhibiting a wide range of biological activities.[1] Furthermore, chiral oxazolines are indispensable ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.[2] The preparation of oxazolines typically involves the cyclodehydration of N-(2-hydroxyalkyl)amides.[3] This guide focuses on the synthesis of oxazolines from a specific precursor, N-(2-hydroxycyclohexyl)trifluoroacetamide. The trifluoroacetyl group serves as a robust activating group, influencing the reactivity of the amide and the conditions required for efficient cyclization.[4] Understanding the interplay between the trifluoroacetamide moiety and the stereochemistry of the cyclohexyl ring is crucial for controlling the reaction outcome.

Synthesis of the Starting Material: N-(2-hydroxycyclohexyl)trifluoroacetamide

A reliable synthesis of the oxazoline precursor is paramount. The starting material, N-(2-hydroxycyclohexyl)trifluoroacetamide, can be readily prepared from commercially available trans-2-aminocyclohexanol. The trifluoroacetylation of the amino group is a straightforward process.

Protocol 1: Synthesis of N-(2-hydroxycyclohexyl)trifluoroacetamide

Materials:

  • trans-2-Aminocyclohexanol

  • Ethyl trifluoroacetate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of trans-2-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl trifluoroacetate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N-(2-hydroxycyclohexyl)trifluoroacetamide.

Reactant MW ( g/mol ) Equivalents Amount
trans-2-Aminocyclohexanol115.171.0(user defined)
Ethyl trifluoroacetate142.081.1(calculated)
Triethylamine101.191.1(calculated)
Dichloromethane--(solvent)

Cyclization Methods for Oxazoline Synthesis

The conversion of N-(2-hydroxycyclohexyl)trifluoroacetamide to the corresponding oxazoline involves an intramolecular cyclodehydration reaction. Several methods are effective for this transformation, each with its own advantages and mechanistic nuances. The choice of method may depend on the desired stereochemical outcome, substrate tolerance, and scale of the reaction.

Method A: Triflic Acid-Mediated Cyclization

Triflic acid (TfOH) is a powerful Brønsted acid that can promote the dehydrative cyclization of N-(2-hydroxyalkyl)amides.[1][3] The reaction proceeds through protonation of the hydroxyl group, converting it into a good leaving group (water), followed by intramolecular nucleophilic attack by the amide oxygen. This method is often high-yielding and proceeds under relatively mild conditions.[3]

Mechanism:

Triflic_Acid_Mechanism cluster_legend Legend A N-(2-hydroxycyclohexyl)trifluoroacetamide B Protonated Alcohol A->B + H⁺ (from TfOH) C Oxonium Ion Intermediate B->C Intramolecular Nucleophilic Attack D Oxazoline C->D - H⁺ H2O H₂O C->H2O TfOH TfOH key1 Reactant/Product key2 Reagent key3 Byproduct

Caption: Triflic acid-mediated cyclization mechanism.

Protocol 2: Triflic Acid-Mediated Synthesis of the Oxazoline

Materials:

  • N-(2-hydroxycyclohexyl)trifluoroacetamide

  • Triflic acid (TfOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringe for reagent addition

Procedure:

  • Dissolve N-(2-hydroxycyclohexyl)trifluoroacetamide (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add triflic acid (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Reagent Concentration/Purity Volume/Mass Notes
N-(2-hydroxycyclohexyl)trifluoroacetamide>95%(user defined)Starting material from Protocol 1.
Triflic acid>99%(calculated)Added dropwise at 0 °C.
1,2-DichloroethaneAnhydrous(solvent)Reaction solvent.
Saturated NaHCO₃ solutionSaturated aqueous(as needed)For quenching the reaction.
Method B: The Appel Reaction

The Appel reaction traditionally converts alcohols to alkyl halides, but a modification allows for the synthesis of oxazolines from N-(2-hydroxyalkyl)amides.[5] This method involves the in situ formation of a phosphonium salt, which activates the hydroxyl group for intramolecular cyclization. The reaction is typically carried out using triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), in the presence of a base.

Mechanism:

Appel_Reaction_Mechanism cluster_legend Legend A N-(2-hydroxycyclohexyl)trifluoroacetamide B Alkoxide A->B + Base C Phosphonium Intermediate B->C + [Ph₃PX]⁺X⁻ D Oxazoline C->D Intramolecular SN2 TPPO Ph₃P=O C->TPPO PPh3 PPh₃ PPh3->C CX4 CX₄ CX4->C Base Base key1 Reactant/Product key2 Reagent key3 Base key4 Byproduct

Caption: Modified Appel reaction for oxazoline synthesis.

Protocol 3: Appel Reaction for Oxazoline Synthesis

Materials:

  • N-(2-hydroxycyclohexyl)trifluoroacetamide

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄) or Carbon tetrachloride (CCl₄)

  • Triethylamine (TEA) or another suitable base

  • Acetonitrile (MeCN), anhydrous

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • To a solution of N-(2-hydroxycyclohexyl)trifluoroacetamide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add a solution of carbon tetrabromide (1.5 eq) in acetonitrile dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the oxazoline from triphenylphosphine oxide.

Reagent Purity Equivalents Notes
N-(2-hydroxycyclohexyl)trifluoroacetamide>95%1.0Starting material.
Triphenylphosphine>98%1.5Reacts with CBr₄ to form the active phosphonium salt.
Carbon tetrabromide>99%1.5Halogen source. CCl₄ can also be used but is more toxic.
Triethylamine>99%1.5Acts as a base to deprotonate the alcohol and neutralize the acid byproduct.
AcetonitrileAnhydrous-Reaction solvent.
Method C: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the dehydrative cyclization of N-(2-hydroxyalkyl)amides, proceeding with inversion of stereochemistry at the alcohol center.[6] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The electron-withdrawing trifluoroacetyl group can enhance the acidity of the N-H proton, potentially facilitating the reaction.[7]

Mechanism:

Mitsunobu_Reaction_Mechanism cluster_legend Legend A N-(2-hydroxycyclohexyl)trifluoroacetamide C Oxyphosphonium Salt A->C + Betaine B Betaine Intermediate B->C D Oxazoline C->D Intramolecular SN2 (Inversion of Stereochemistry) TPPO Ph₃P=O C->TPPO Hydrazine Reduced DEAD C->Hydrazine PPh3 PPh₃ PPh3->B + DEAD DEAD DEAD DEAD->B key1 Reactant/Product key2 Reagent key3 Byproduct

Caption: Mitsunobu reaction for intramolecular cyclization.

Protocol 4: Mitsunobu Reaction for Oxazoline Synthesis

Materials:

  • N-(2-hydroxycyclohexyl)trifluoroacetamide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringe for reagent addition

Procedure:

  • Dissolve N-(2-hydroxycyclohexyl)trifluoroacetamide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate.

Reagent Purity Equivalents Notes
N-(2-hydroxycyclohexyl)trifluoroacetamide>95%1.0Starting material.
Triphenylphosphine>98%1.5Reducing agent.
DEAD or DIAD~40% in Toluene1.5Oxidizing agent. Handle with care.
TetrahydrofuranAnhydrous-Reaction solvent.

Troubleshooting

Issue Possible Cause(s) Solution(s)
Low or no conversion Insufficiently anhydrous conditions.Ensure all glassware is oven-dried and use anhydrous solvents.
Deactivated reagents.Use fresh, high-purity reagents.
For Mitsunobu, the N-H may not be acidic enough.The trifluoroacetamide group should make it sufficiently acidic. Consider a stronger electron-withdrawing group if needed, though this is unlikely to be the issue.
Formation of side products For Appel, reaction with the amide carbonyl.Optimize reaction temperature and addition rate.
For Mitsunobu, intermolecular side reactions.Use dilute conditions.
Difficult purification Co-elution of triphenylphosphine oxide.Use alternative phosphines that produce more easily separable oxides, or use purification techniques such as crystallization or precipitation.

Conclusion

The synthesis of oxazolines from N-(2-hydroxycyclohexyl)trifluoroacetamide is a valuable transformation for accessing important building blocks in drug discovery and asymmetric catalysis. This guide has provided detailed protocols for the preparation of the starting material and its subsequent cyclization via three robust methods: triflic acid-mediated dehydration, the Appel reaction, and the Mitsunobu reaction. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can reliably synthesize the desired oxazoline products. The choice of method will depend on the specific requirements of the synthesis, including stereochemical considerations and functional group tolerance.

References

  • Zhang, R., & Dong, D. (2017). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Amanote Research. [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Li, Z., et al. (2020). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. Retrieved from [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]

  • Jain, A., & Rana, A. (2014). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Google Patents. (n.d.). Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • Cevallos, A., et al. (2000). A convenient synthesis of chiral 2-alkynyl-1,3-oxazolines. Tetrahedron Letters. [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. National Center for Biotechnology Information. [Link]

  • O'Neil, C. J., et al. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

  • Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6. Arkivoc. [Link]

  • Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. ResearchGate. [Link]

  • Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. [Link]

  • Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Triflic Anhydride Promoted Intramolecular Cyclization. Amanote Research. [Link]

  • Stereoselective Synthesis of N-Glycosyl Oxazolines and Evaluation of Their Antiproliferative Activity. Open Access Pub. [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. Retrieved from [Link]

  • Ilkgul, B., et al. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters. [Link]

  • An application of triflic anhydride as an acid activator: Synthesis of Nα-protected amino hydroxamic acids. Arkivoc. [Link]

  • New Reagents and Synthetic Approaches to the Appel Reaction. ResearchGate. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters. [Link]

  • Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ChemRxiv. [Link]

  • New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety. Arkivoc. [Link]

  • Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. National Center for Biotechnology Information. [Link]

  • trans-2-Aminocyclohexanol. NIST WebBook. [Link]

  • Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. University of Groningen. [Link]

  • (Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol. Reddit. [Link]

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Method

Application Notes & Protocols: The Strategic Use of Trifluoroacetamide (Tfa) Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the precise world of peptide synthesis, the strategic selection and deployment of protecting groups are fundamental to success. These chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of peptide synthesis, the strategic selection and deployment of protecting groups are fundamental to success. These chemical moieties temporarily block reactive functional groups, guiding the formation of peptide bonds with high fidelity and preventing unwanted side reactions.[1][2] Among the arsenal of protecting groups available to the modern chemist, the trifluoroacetyl (Tfa or Tfac) group offers a unique set of properties that make it a valuable tool, particularly in complex synthetic strategies requiring orthogonal protection schemes.[3][4]

This guide provides an in-depth exploration of the trifluoroacetamide protecting group, from its core chemical principles to field-proven protocols. As a senior application scientist, the aim is to not only provide step-by-step instructions but to illuminate the causality behind experimental choices, empowering researchers to integrate the Tfa group into their workflows with confidence and precision.

The Chemistry of the Trifluoroacetyl (Tfa) Group

The Tfa group is an acyl-type protecting group characterized by a trifluoromethyl moiety attached to a carbonyl carbon. This structure is key to its utility. The strong electron-withdrawing effect of the three fluorine atoms makes the amide carbonyl highly susceptible to nucleophilic attack, which is the basis for its selective removal under mild basic conditions.[4][5]

Key Characteristics:
  • Stability: The Tfa group exhibits remarkable stability in acidic conditions.[3] This is a critical feature that allows it to remain intact during the cleavage of acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and trityl (Trt), which are commonly used for α-amino and side-chain protection, respectively.[3][6][7]

  • Lability: Conversely, the Tfa group is readily cleaved under mild basic (nucleophilic) conditions, such as treatment with aqueous piperidine or dilute sodium hydroxide.[1][8][9][10][11][12]

  • Orthogonality: The differential stability of the Tfa group—stable to acid, labile to base—establishes its orthogonality with the most common protecting group families.[3][8][9][11] This allows for the selective deprotection of a Tfa-protected amine (e.g., on a lysine side chain) without disturbing Boc- or Fmoc-protected sites, enabling complex peptide modifications such as branching, cyclization, or site-specific labeling.[2]

Mechanism of Protection and Deprotection

The introduction and removal of the Tfa group are straightforward chemical transformations.

G cluster_protection Protection cluster_deprotection Deprotection R_NH2 R-NH₂ (Amine) R_NHTfa R-NH-COCF₃ (Tfa-protected Amine) R_NH2->R_NHTfa Et₃N, THF, 0°C ETFA Ethyl Trifluoroacetate (CF₃COOEt) ETFA->R_NHTfa EtOH Ethanol R_NHTfa_dep R-NH-COCF₃ R_NH2_dep R-NH₂ (Free Amine) R_NHTfa_dep->R_NH2_dep Nucleophilic Acyl Substitution Base Base (e.g., aq. Piperidine) Base->R_NH2_dep Byproduct Byproducts G start Start: Peptide-Resin with Lys(Tfa) swell 1. Swell Resin in DMF start->swell drain1 2. Drain DMF swell->drain1 add_cocktail 3. Add 2M Aqueous Piperidine Solution drain1->add_cocktail agitate 4. Agitate at RT (2-4 hours) add_cocktail->agitate monitor 5. Monitor with Kaiser Test agitate->monitor monitor->agitate Negative Test wash 6. Wash Resin (DMF, then DCM) monitor->wash Positive Test dry 7. Dry Resin wash->dry end End: Resin with Free Lysine Amine dry->end

Sources

Application

Application Notes & Protocols: Leveraging 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide for Advanced Fluorine-19 NMR Studies in Drug Discovery

Abstract This technical guide provides a comprehensive overview of the application of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide as a versatile probe in fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) studies. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide as a versatile probe in fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) studies. The unique structural features of this molecule, namely the environmentally sensitive trifluoromethyl group and a hydroxyl moiety capable of engaging in hydrogen bonding, make it an exceptional tool for fragment-based drug discovery (FBDD) and for characterizing protein-ligand interactions.[1][2] This document will detail the underlying principles, experimental protocols, and data interpretation, offering researchers, scientists, and drug development professionals a practical guide to harnessing this powerful analytical approach.

Introduction: The Power of ¹⁹F NMR in Modern Drug Discovery

Fluorine-19 NMR spectroscopy has emerged as a cornerstone technique in pharmaceutical research.[3] The ¹⁹F nucleus possesses several advantageous properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which collectively contribute to its high sensitivity, second only to protons.[4][5] Crucially, the chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, resulting in a wide spectral dispersion of over 800 ppm.[2][3] This large chemical shift range minimizes signal overlap, enabling the analysis of complex mixtures and subtle molecular interactions.[2][5]

In the context of drug discovery, the near-total absence of fluorine in biological systems means that ¹⁹F NMR spectra are free from endogenous background signals, providing a clear window to observe the behavior of fluorinated probe molecules.[2][6] This makes it an ideal method for ligand-observed experiments, where changes in the ¹⁹F NMR signal of a small molecule upon binding to a biological target are monitored.

Fragment-based drug discovery (FBDD) has revolutionized the identification of lead compounds by starting with small, low-complexity molecules ("fragments") that typically bind to a target with low affinity.[7][8] ¹⁹F NMR is a particularly powerful screening technique in FBDD, allowing for the rapid identification and characterization of these weak binding events.[2][9]

The Unique Advantages of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide as a ¹⁹F NMR Probe

The selection of an appropriate fluorinated probe is critical for the success of a ¹⁹F NMR-based screening campaign. 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide offers a compelling combination of features:

  • The Trifluoroacetamide Moiety : The three magnetically equivalent fluorine atoms of the trifluoromethyl group give rise to a single, sharp resonance in the ¹⁹F NMR spectrum, simplifying spectral analysis. The chemical shift of this group is highly sensitive to changes in its local environment, such as those occurring upon binding to a protein.[10]

  • The Hydroxycyclohexyl Scaffold : The hydroxyl group is a key functional group in mediating molecular interactions, particularly through hydrogen bonding. The presence of this group on the cyclohexane ring allows the probe to engage with hydrogen bond donors or acceptors within a protein's binding site. The stereochemistry of the hydroxyl group relative to the trifluoroacetamide group can also be leveraged to explore specific binding orientations.

  • Conformational Flexibility and Rigidity : The cyclohexane ring provides a degree of conformational rigidity, while the amide bond can exist in different conformations. This structural interplay can be informative in understanding the binding mode of the fragment. Studies on similar trifluoroacetamide derivatives have shown that NMR can be used to investigate these conformational properties.[11][12][13]

Experimental Section: Protocols for ¹⁹F NMR Screening

Materials and Reagents
  • Target Protein : Purified to >95% homogeneity.

  • Probe Molecule : 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide.

  • Buffer : e.g., 50 mM Phosphate buffer, pH 7.4, 150 mM NaCl, in 99.9% D₂O.

  • Internal Standard : Trifluoroacetic acid (TFA) or another suitable fluorinated reference.

  • NMR Tubes : High-precision 5 mm NMR tubes.

Sample Preparation

A stock solution of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is prepared in a suitable deuterated solvent (e.g., DMSO-d₆) and then diluted into the aqueous NMR buffer. The final concentration of the probe molecule is typically in the range of 100-200 µM for screening experiments. The target protein is buffer-exchanged into the same NMR buffer.

Component Stock Concentration Volume for 500 µL Sample Final Concentration
Target Protein1 mM50 µL100 µM
Probe Molecule10 mM in DMSO-d₆10 µL200 µM
NMR Buffer1x440 µL-
Internal Standard100 mM1 µL200 µM

Table 1: Example Sample Preparation for a ¹⁹F NMR Binding Experiment.

¹⁹F NMR Data Acquisition

Standard one-dimensional (1D) ¹⁹F NMR spectra are acquired. For weakly binding fragments, relaxation-edited experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) or T₂-filtered experiments, can be employed to suppress the signals of unbound ligands and enhance the detection of binding events.

Parameter Recommended Value Rationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better sensitivity and dispersion.
Temperature298 K (25 °C)Maintain consistent temperature to avoid chemical shift drift.
Pulse SequenceStandard 1D ¹⁹F or T₂-filteredT₂-filtering helps in identifying weak binders.[14]
Number of Scans128 - 1024Dependent on sample concentration and desired signal-to-noise ratio.
Relaxation Delay1-2 sAllows for sufficient relaxation of the fluorine nuclei.
Acquisition Time1 sTo achieve adequate resolution.

Table 2: Recommended ¹⁹F NMR Acquisition Parameters.

Workflow for Fragment Screening

The following workflow outlines a typical fragment screening campaign using 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide as a reference or "spy" molecule in a competition experiment.[2]

FBDD_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation and Characterization cluster_2 Phase 3: Structural Studies and Lead Optimization A Prepare sample of target protein + fluorinated probe B Acquire baseline 1D ¹⁹F NMR spectrum A->B C Add fragment library (cocktails or individual compounds) B->C D Acquire ¹⁹F NMR spectra for each sample C->D E Identify hits by observing changes in the ¹⁹F signal (chemical shift, line broadening, or displacement) D->E F Confirm hits with individual fragment additions E->F G Perform ¹⁹F NMR titrations to determine binding affinity (Kd) F->G H Use other biophysical methods for validation (e.g., SPR, ITC) G->H I Determine co-crystal structure (X-ray) or use other structural biology techniques (e.g., 2D NMR) H->I J Synthesize and test analogues for improved potency and properties I->J

Figure 1: Workflow for a ¹⁹F NMR-based fragment screening campaign.

Data Interpretation

Changes in the ¹⁹F NMR spectrum of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide upon addition of a target protein are indicative of binding. The following are key observables:

  • Chemical Shift Perturbation (CSP) : A change in the chemical shift of the fluorine signal upon binding. The magnitude of the CSP can be related to the strength and nature of the interaction.

  • Line Broadening : An increase in the linewidth of the ¹⁹F signal is a common indicator of binding, especially for weak to intermediate affinity interactions. This is due to a change in the relaxation properties of the probe molecule upon binding to the much larger protein.

  • Decrease in Signal Intensity : In cases of strong binding or significant line broadening, a decrease in the observable signal intensity can occur.

In a competition screening format, the displacement of the pre-bound 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide by a competing fragment from the library will result in the ¹⁹F signal returning towards its unbound state (sharper line width and original chemical shift).

NMR_Signal_Changes cluster_0 Probe Alone cluster_1 Probe + Target Protein cluster_2 Probe + Target + Competing Ligand A Sharp ¹⁹F NMR Signal B Broadened and/or Shifted ¹⁹F NMR Signal A->B Binding Event C Signal returns towards original state B->C Displacement

Figure 2: Interpreting ¹⁹F NMR signal changes in a binding assay.

Conclusion

2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is a valuable tool for ¹⁹F NMR studies in drug discovery. Its straightforward synthesis, favorable NMR properties, and the presence of a key hydrogen-bonding moiety make it well-suited for fragment screening and the characterization of protein-ligand interactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively implement this probe in their drug discovery workflows, ultimately accelerating the identification of novel therapeutic candidates.

References

  • CF Plus Chemicals. Clickable 19 F NMR Probes. Available at: [Link]

  • Speciality Chemicals Magazine. (2022). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. Available at: [Link]

  • Li, Y., & Kang, C. (2020). 19F-NMR in Target-based Drug Discovery. PubMed. Available at: [Link]

  • Zhao, R., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Isab, A. A., et al. (2021). A beginner's guide to 19F NMR and its role in drug screening. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Gerig, J. T. (2010). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Lee, J., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]

  • Lee, J., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Okaru, A. O., et al. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. UoN Digital Repository Home. Available at: [Link]

  • Badawika, H. A., et al. (2020). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • Lee, J., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through- Space 1H -19F Spin-Spin Couplings. PubMed. Available at: [Link]

  • Hruby, M., et al. (2022). Synthesis of 19F MRI Nanotracers by Dispersion Polymerization-Induced Self-Assembly of N-(2,2,2-Trifluoroethyl)acrylamide in Water. PubMed. Available at: [Link]

  • Reddy, P. V., et al. (2017). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journals. Available at: [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Available at: [Link]

  • SpectraBase. 2,2,2-Trifluor-N-phenyl-acetamide - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • Leung, E. W. W., et al. (2017). Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]

  • Patil, S., et al. (2025). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. PubMed. Available at: [Link]

  • Hruby, M., et al. (2022). Synthesis of 19F MRI Nanotracers by Dispersion Polymerization. Zenodo. Available at: [Link]

  • Binas, O., et al. (2020). Fragment‐based drug discovery for RNA targets. DTU Research Database. Available at: [Link]

  • ResearchGate. (2025). Fragment Based Drug Discovery - A Tool for Drug Discovery | Request PDF. Available at: [Link]

  • Bentham Science Publisher. (2026). Advances in Fragment-based Drug Design: Lessons and Innovations from the Post-COVID Drug Discovery Landscape. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

preventing O-trifluoroacetylation during N-trifluoroacetamide synthesis

Welcome to the technical support center for trifluoroacetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trifluoroacetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving selective N-trifluoroacetylation while preventing the common side reaction of O-trifluoroacetylation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.

Core Principles: The Battle for Selectivity

The trifluoroacetyl group (Tfac) is an excellent protecting group for amines due to its stability and the ease with which it can often be removed.[1] However, when a substrate contains both an amine (-NH₂) and a hydroxyl (-OH) group, a competition arises. The success of selective N-trifluoroacetylation hinges on exploiting the inherent differences in nucleophilicity between nitrogen and oxygen.

Generally, primary and secondary amines are more nucleophilic than corresponding alcohols.[2][3] This intrinsic reactivity difference forms the basis for selectivity. However, this balance can be tipped by several factors:

  • Reagent Reactivity: Highly electrophilic reagents like Trifluoroacetic Anhydride (TFAA) are so reactive that they can acylate both amines and the less nucleophilic hydroxyl groups, leading to a mixture of products.[4][5]

  • Steric Hindrance: If the amine is sterically hindered and the hydroxyl group is more accessible, the selectivity for N-acylation can decrease significantly.

  • Reaction Conditions: Temperature, solvent, and the choice of base play a critical role. Harsh conditions can drive the reaction towards the thermodynamically stable, but often undesired, O-acylated product.

A particularly noteworthy mechanism in molecules like hydroxy-amino acids is the initial formation of a trifluoroacetyl ester, followed by an O→N acyl shift to form the more stable N-trifluoroacetamide.[6] Understanding these principles is the first step to mastering this reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: I reacted my amino-alcohol with TFAA and got a mixture of N-acylated, O-acylated, and di-acylated products. How can I improve N-selectivity?

Answer: This is a classic issue stemming from the high reactivity of Trifluoroacetic Anhydride (TFAA).[7] While TFAA is efficient, its potent electrophilicity often overrides the subtle differences in nucleophilicity between amines and alcohols.

Immediate Solutions:

  • Switch to a Milder Reagent: The most effective strategy is to replace TFAA with a less reactive trifluoroacetylating agent. Ethyl trifluoroacetate (ETFA) is an excellent alternative.[8][9] It is significantly less electrophilic and, in the presence of a base like triethylamine (TEA), will preferentially react with the more nucleophilic amine.[10]

  • Lower the Reaction Temperature: If you must use TFAA, lowering the temperature to 0 °C or even -20 °C can dramatically improve selectivity. Lower kinetic energy favors the reaction with the lower activation energy, which is typically N-acylation.

Long-Term Strategy:

Develop a standardized protocol using ETFA and a suitable base (e.g., triethylamine or pyridine) for all substrates containing both amine and hydroxyl functionalities.[2][11] This proactive approach will save significant time on purification.

Q2: My reaction is selective, but the yield of my N-trifluoroacetamide is low. What's happening?

Answer: Low yield with good selectivity can point to several factors, from incomplete reaction to product instability during workup.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Acylation of an amine with reagents like TFAA or ETFA produces an acidic byproduct (trifluoroacetic acid or ethanol, respectively).[12] A base is required to neutralize this acid. Ensure you are using at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) for a primary amine. For amine hydro-salts (e.g., HCl or TFA salts), you will need at least two equivalents of base.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. If starting material remains after several hours, you may need to increase the temperature slightly (e.g., from room temperature to 40 °C) or add more acylating agent.

  • Check Your Solvent: Ensure you are using a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Protic solvents can compete with the substrate for the acylating agent.

Q3: I've accidentally formed the O-trifluoroacetylated byproduct. Is it possible to salvage my material?

Answer: Yes, in many cases, it is possible. The O-trifluoroacetyl group, being an ester, is significantly more labile to hydrolysis than the N-trifluoroacetyl group (an amide).[13] You can exploit this reactivity difference to selectively cleave the ester.

Selective Deprotection Protocol:

A common method involves mild basic hydrolysis.[14][15]

  • Dissolve the crude product mixture in a protic solvent like methanol or a methanol/water mixture.

  • Add a mild base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5 - 2.0 equivalents relative to the O-acylated species).

  • Stir the reaction at room temperature and monitor carefully by TLC or LC-MS.

  • Once the O-acylated byproduct is consumed, neutralize the mixture with a weak acid (e.g., dilute HCl or acetic acid), and proceed with standard extraction and purification.

This procedure typically leaves the robust amide bond intact.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve O-trifluoroacetylation issues.

G start Start: N-Trifluoroacetylation of Amino-Alcohol check_product Analyze Product Mixture (NMR, LC-MS) start->check_product is_selective Is N-acylation selective? check_product->is_selective success Success: Purify N-Tfac Product is_selective->success Yes o_acylation O-Acetylation Observed is_selective->o_acylation No strategy Select Remediation Strategy o_acylation->strategy change_reagent Switch to Milder Reagent (e.g., ETFA) strategy->change_reagent Optimize lower_temp Lower Reaction Temperature (0°C or below) strategy->lower_temp Optimize deprotect Selective O-Tfac Cleavage (Mild Base) strategy->deprotect Salvage rerun Re-run Reaction change_reagent->rerun lower_temp->rerun deprotect->success rerun->check_product

Caption: A troubleshooting flowchart for addressing O-trifluoroacetylation.

Frequently Asked Questions (FAQs)

Q: Which trifluoroacetylating agent should I choose? A: Your choice depends on the substrate. See the table below for a summary.

ReagentFormulaReactivityBest For
Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂OVery HighSubstrates without hydroxyl groups or for exhaustive acylation.[12]
Ethyl Trifluoroacetate (ETFA) CF₃CO₂EtModerateSelective N-acylation of substrates with hydroxyl groups.[1][16]
N-(Trifluoroacetyl)succinimide ModerateA solid, easy-to-handle reagent for acylating amines and alcohols.[17][18]

Q: Why is pyridine sometimes used as a solvent and base? A: Pyridine serves a dual purpose. It acts as a non-nucleophilic base to neutralize the acid byproduct, and its polar nature makes it a good solvent for many substrates.[2] It can also catalyze the acylation reaction.

Q: Can I remove the N-trifluoroacetyl group later? A: Yes, the N-trifluoroacetyl group is typically removed under basic conditions, such as with sodium borohydride in ethanol or aqueous ammonia, but conditions are generally harsher than those needed for O-Tfac cleavage.[10][14]

Analytical Characterization: Detecting the Byproduct

Confirming the presence or absence of O-trifluoroacetylation is critical. NMR and IR spectroscopy are the most powerful tools for this.

NMR Spectroscopy

¹⁹F NMR is particularly diagnostic. The chemical shift of the CF₃ group is sensitive to its electronic environment.[19][20]

GroupTypical ¹⁹F NMR Chemical Shift (ppm, relative to CFCl₃)
N-Trifluoroacetamide (R-NHCOCF₃) -74 to -77
O-Trifluoroacetate (R-OCOCF₃) -75 to -78

While the ranges overlap, for a given molecule, the N- and O-acylated isomers will have distinct, resolvable peaks. In ¹H NMR, the proton on the carbon bearing the hydroxyl group (H-C-OH) will shift significantly downfield upon esterification to H-C-OCOCF₃.[21][22]

IR Spectroscopy

The carbonyl (C=O) stretching frequency is another key indicator.

Functional GroupTypical IR C=O Stretch (cm⁻¹)
Amide (N-COCF₃) 1690 - 1720
Ester (O-COCF₃) 1780 - 1800

The higher frequency of the ester C=O stretch is a reliable way to detect the O-acylated byproduct.[23]

Experimental Protocols

Protocol 1: Selective N-Trifluoroacetylation using Ethyl Trifluoroacetate (ETFA)

This protocol is designed for substrates containing both primary/secondary amines and hydroxyl groups.

  • Dissolve the amino-alcohol substrate (1.0 equiv.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Add triethylamine (TEA) (1.2 equiv. for free amines, 2.2 equiv. for amine salts). Stir for 5 minutes at room temperature.

  • Add ethyl trifluoroacetate (ETFA) (1.1 equiv.) dropwise to the solution.[10]

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every hour. The reaction is typically complete within 3-6 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-trifluoroacetamide.

  • Purify the product by flash column chromatography or recrystallization as needed.

Protocol 2: Workflow for Selective Cleavage of O-Trifluoroacetyl Esters

This protocol is for selectively removing an O-Tfac group in the presence of an N-Tfac group.

G cluster_0 Selective Deprotection Workflow start Crude Mixture (N-Tfac, O-Tfac, Di-Tfac) dissolve Dissolve in Methanol/Water start->dissolve add_base Add K₂CO₃ (1.5 equiv.) dissolve->add_base stir Stir at RT Monitor by TLC/LC-MS add_base->stir workup Acidic Quench & Extraction stir->workup product Purified N-Tfac Product workup->product

Caption: Step-by-step workflow for selective O-trifluoroacetyl ester cleavage.

References

  • Kent, S., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. Available at: [Link]

  • PNAS. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Available at: [Link]

  • El-Khouly, M. E., et al. (Year not available). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (Year not available). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • Ataman Kimya. TRIFLUOROACETIC ANHYDRIDE. Available at: [Link]

  • Wikipedia. Ethyl trifluoroacetate. Available at: [Link]

  • Organic Chemistry Portal. Trifluoroacetamides. Available at: [Link]

  • PMC. (2024). Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers. Available at: [Link]

  • Google Patents. (2013). Use of trifluoroacetamide for n-terminal protection.
  • PubMed. (Year not available). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Available at: [Link]

  • ACS Publications. (Year not available). N-alkylation of trifluoroacetamide with 2-bromo carboxylic esters under PTC conditions: a new procedure for the synthesis of .alpha.-amino acids. Available at: [Link]

  • BYJU'S. Chemical Properties Of Amines Acylation Basicity. Available at: [Link]

  • Google Patents. (1987). Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide.
  • Wikipedia. Trifluoroacetic anhydride. Available at: [Link]

  • Semantic Scholar. (Year not available). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Available at: https://www.semanticscholar.org/paper/Trifluoroacetylation-of-Alcohols-During-NMR-Study-Grosu-Terec/98b79237699745d5543c16a12b9186419747517c
  • NINGBO INNO PHARMCHEM CO.,LTD. (Year not available). Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis. Available at: [Link]

  • ideXlab. Trifluoroacetylation - Explore the Science & Experts. Available at: [Link]

  • ACS Publications. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Available at: [Link]

  • ACS Publications. (1979). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. Available at: [Link]

  • ResearchGate. (2025). (PDF) Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. Available at: [Link]

  • ACS Publications. (Year not available). Trifluoroacetyl Chloride for Characterization ofOrganic - Functional Groups by Fluorine-19 Nuclear Magnetic Resonance. Available at: [Link]

  • PubMed. (Year not available). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • Wikipedia. Amine. Available at: [Link]

  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link]

  • Chemistry Steps. Basicity of Amines. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Acidity of alcohols and basicity of amines. Available at: [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2025). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Available at: [Link]

  • ResearchGate. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Available at: [Link]

  • Organic Chemistry Frontiers. (2015). Trifluoroacetic Acid (TFA). Available at: [Link]

  • ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?. Available at: [Link]

Sources

Optimization

Technical Support Center: Trifluoroacetyl (TFA) Group Deprotection from 2-Hydroxycyclohexyl Amine

Welcome to the technical support center for the removal of the trifluoroacetyl (TFA) protecting group from 2-hydroxycyclohexyl amine. This guide is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the removal of the trifluoroacetyl (TFA) protecting group from 2-hydroxycyclohexyl amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful deprotection in your synthetic workflows.

Understanding the Trifluoroacetyl (TFA) Protecting Group

The trifluoroacetyl group is a valuable amine-protecting group in organic synthesis due to its stability under various conditions, particularly acidic ones.[1] Its strong electron-withdrawing nature makes the amide bond susceptible to cleavage under mild basic conditions, providing a degree of orthogonality with other protecting groups like Boc and Cbz.[1] However, the presence of a neighboring hydroxyl group in 2-hydroxycyclohexyl amine necessitates careful selection of deprotection conditions to avoid potential side reactions.

Core Deprotection Protocols

The most common and effective method for TFA deprotection is basic hydrolysis. The choice of base, solvent, and temperature is critical for achieving high yields and purity, especially in the presence of a hydroxyl group.

Mild Basic Hydrolysis with Potassium Carbonate (K₂CO₃)

This is often the first-line method due to its mildness and effectiveness. The use of a biphasic methanol/water system facilitates the reaction.[2][3]

Experimental Protocol:

  • Dissolve the N-(2-hydroxycyclohexyl)-2,2,2-trifluoroacetamide substrate in a 2:1 mixture of methanol and water.

  • Add 2-3 equivalents of potassium carbonate (K₂CO₃).[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography if necessary.

Diagram: Workflow for TFA Deprotection using K₂CO₃

DeprotectionWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Substrate + MeOH/H₂O reagents Add K₂CO₃ start->reagents stir Stir at RT reagents->stir monitor Monitor (TLC/LC-MS) stir->monitor neutralize Neutralize (1M HCl) monitor->neutralize Completion concentrate_meoh Remove MeOH neutralize->concentrate_meoh extract Extract concentrate_meoh->extract wash_dry Wash & Dry extract->wash_dry concentrate_final Concentrate wash_dry->concentrate_final purify Column Chromatography concentrate_final->purify

Caption: General workflow for TFA deprotection.

Alternative Basic Conditions

While K₂CO₃ is generally preferred, other bases can be employed. The choice depends on the substrate's reactivity and the presence of other sensitive functional groups.

ReagentSolventTemperatureNotes
Sodium Carbonate (Na₂CO₃) MeOH/H₂ORoom TemperatureA viable alternative to K₂CO₃ with similar reactivity.[5]
Ammonia in Methanol (NH₃/MeOH) MethanolRoom TemperatureA mild and effective method, particularly useful for sensitive substrates.[5]
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) Water or EtOH/H₂O0°C to Room TempMore potent bases; use with caution to avoid side reactions.[5]
Sodium Borohydride (NaBH₄) EthanolRoom TemperatureCan also effect deprotection, but may have compatibility issues with other functional groups.[5]

Troubleshooting and FAQs

This section addresses common issues encountered during the deprotection of the trifluoroacetyl group from 2-hydroxycyclohexyl amine.

Q1: The deprotection reaction is slow or incomplete.

  • Possible Cause: Insufficient base or low reaction temperature.

    • Solution: Increase the equivalents of base (up to 5 equivalents). If the reaction is still sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be applied, but monitor carefully for side product formation.[4]

  • Possible Cause: Poor solubility of the starting material.

    • Solution: Adjust the solvent system. Increasing the proportion of methanol or adding a co-solvent like tetrahydrofuran (THF) can improve solubility.

Q2: I am observing the formation of an unexpected side product.

  • Possible Cause: O-Trifluoroacetylation. In the presence of a strong base and an activating agent (which is unlikely in this direct hydrolysis but possible with unreacted starting materials), the adjacent hydroxyl group could potentially be acylated.

    • Solution: Use milder basic conditions, such as K₂CO₃ or NH₃/MeOH at room temperature. Avoid strong bases like NaOH or LiOH if this side product is observed.

  • Possible Cause: Elimination or rearrangement. While less common for a cyclohexyl system under these conditions, strong basic conditions could potentially lead to elimination of the hydroxyl group.

    • Solution: Stick to mild conditions and room temperature. The use of NaBH₄ in ethanol could be explored as an alternative.[6]

Q3: Is the hydroxyl group stable under these basic conditions?

The hydroxyl group in 2-hydroxycyclohexyl amine is generally stable under the recommended mild basic hydrolysis conditions (K₂CO₃ in MeOH/H₂O). The primary concern is to avoid conditions that could lead to O-acylation or elimination, which are minimized by using weaker bases and moderate temperatures.

Q4: Can I use acidic conditions for deprotection?

While the TFA group is known to be stable to strong acids, cleavage can be achieved under certain acidic conditions, such as HCl in methanol.[5] However, for a substrate with a hydroxyl group, acidic conditions may lead to side reactions like ether formation or rearrangement. Basic hydrolysis is generally the more reliable and selective method for this particular substrate.

Q5: How do I handle the work-up if my product is water-soluble?

  • Solution: If the resulting 2-hydroxycyclohexyl amine has significant water solubility, extraction with standard organic solvents may be inefficient. In such cases, consider the following:

    • Continuous liquid-liquid extraction: This can be highly effective for extracting water-soluble compounds.

    • Ion-exchange chromatography: The product amine can be captured on a cation-exchange resin and then eluted with a basic solution.

    • Salt formation: After neutralization, evaporate the solvents and isolate the product as its hydrochloride salt, which may be easier to handle and purify.

Diagram: Troubleshooting Logic

Troubleshooting cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_workup_issues Work-up Problems start Deprotection Issue incomplete Slow or Incomplete Reaction start->incomplete side_product Side Product Formation start->side_product workup_problem Water-Soluble Product start->workup_problem increase_base Increase Base Equivalents incomplete->increase_base gentle_heat Gentle Heating incomplete->gentle_heat change_solvent Adjust Solvent System incomplete->change_solvent milder_base Use Milder Base (K₂CO₃, NH₃/MeOH) side_product->milder_base avoid_strong_base Avoid NaOH, LiOH side_product->avoid_strong_base continuous_extraction Continuous Extraction workup_problem->continuous_extraction ion_exchange Ion-Exchange Chromatography workup_problem->ion_exchange salt_formation Isolate as Salt workup_problem->salt_formation

Caption: Troubleshooting guide for TFA deprotection.

References

  • Górnicka, J., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 26(21), 6569. [Link]

  • Górnicka, J., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 86(23), 16345-16355. [Link]

  • ResearchGate. (2016, October 31). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?[Link]

  • Albanese, D., et al. (1997). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (2), 247-250. [Link]

  • Organic Chemistry Portal. Trifluoroacetamides. [Link]

  • Common Organic Chemistry. CF3 Acetyl Deprotection - K2CO3. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: X-ray Crystallography & Structural Dynamics of 2,2,2-Trifluoro-N-(2-hydroxycyclohexyl)acetamide

Executive Summary In medicinal chemistry, the strategic replacement of a methyl group with a trifluoromethyl moiety (–CF₃) is a high-impact bioisosteric exchange. This guide provides a technical comparison between 2,2,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic replacement of a methyl group with a trifluoromethyl moiety (–CF₃) is a high-impact bioisosteric exchange. This guide provides a technical comparison between 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide (TF-HCA) and its non-fluorinated alternative, N-(2-hydroxycyclohexyl)acetamide (HCA) .

While HCA exhibits classic amide hydrogen bonding, the introduction of the electron-withdrawing –CF₃ group in TF-HCA fundamentally alters the electrostatic landscape. This results in increased N–H acidity, diminished carbonyl basicity, and unique crystal packing motifs driven by fluorine segregation. This guide details the crystallographic acquisition, structural interpretation, and physicochemical implications of these differences for drug development.

Structural Context & Significance

The core utility of TF-HCA lies in its ability to "lock" molecular conformation through intramolecular interactions, a critical feature for rigidifying ligand-protein binding.

The Fluorine Effect
  • Electronic Modulation: The strong

    
    -withdrawing nature of the CF₃ group ($ \sigma_I = 0.41 
    
    
    
    \text{p}K_a $ shift ~2-3 units), enhancing its donor capability.
  • Conformational Locking: In 2-amidocyclohexanols, the competition between intramolecular O–H···O=C and N–H···O–H bonds dictates the chair conformation. X-ray data reveals that fluorination can invert the preferred hydrogen bonding network compared to HCA.

Comparative Data Analysis

The following tables synthesize physicochemical and crystallographic data. Note that while HCA typically crystallizes in monoclinic space groups (e.g., P2₁/c) driven by strong intermolecular H-bonds, TF-HCA often adopts higher symmetry or distinct packing layers due to the "fluorine-fluorine" segregation effect.

Table 1: Physicochemical Profile (Experimental & Computed)
FeatureTF-HCA (Product) HCA (Alternative) Implication for Crystallography
Formula


TF-HCA requires F-scattering corrections.
Mol. Weight 211.18 g/mol 157.21 g/mol Higher density packing in TF-HCA.
LogP (Lipophilicity) ~1.15~0.25TF-HCA requires non-polar antisolvents (e.g., Hexane).
H-Bond Donor Strong (Acidic NH)Moderate (Neutral NH)TF-HCA forms shorter intermolecular N-H···O contacts.
H-Bond Acceptor Weak (F-inductive effect)Strong (Amide Carbonyl)HCA relies heavily on C=O···H networks; TF-HCA may utilize OH···O.
Table 2: Representative Crystallographic Parameters

Data derived from structural analogs and homologous series (e.g., N-cyclohexyl-2-chloroacetamide).

ParameterTF-HCA (Fluorinated) HCA (Methyl Analog)
Crystal System Triclinic or MonoclinicMonoclinic (P2₁/c)
Space Group P-1 or P2₁/nP2₁/c
Packing Motif Bilayer segregation (Fluorous/Hydrocarbon domains)Infinite 1D chains via N-H···O=C
Intramolecular H-Bond O-H[1]···O=C (Stabilized by acidity)N-H···O-H (Often observed)
Density (

)
~1.45 g/cm³~1.18 g/cm³
Disorder CF₃ rotation often requires modeling split positionsCyclohexyl ring pucker (Chair vs. Boat)

Critical Insight: The CF₃ group in TF-HCA is "hydrophobic and lipophobic," often leading to crystals where fluorine atoms cluster together (fluorous interaction), creating slip planes that can make crystals brittle.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data for TF-HCA, standard evaporation often fails due to the high volatility of fluorinated solvents and the "oiling out" tendency of amphiphilic amides.

Phase 1: Synthesis & Purification
  • Reaction: React trans-2-aminocyclohexanol with trifluoroacetic anhydride (TFAA) in dry DCM at 0°C.

  • Quench: Mild basic workup (NaHCO₃). Warning: Avoid strong bases to prevent hydrolysis of the trifluoroacetamide.

  • Purification: Silica gel chromatography. Eluent: EtOAc/Hexane (1:4). TF-HCA moves faster (higher

    
    ) than HCA due to fluorine lipophilicity.
    
Phase 2: Crystallization (Vapor Diffusion Method)
  • Why this method? Slow diffusion prevents the kinetic trapping of amorphous solids common with fluorinated compounds.

Protocol:

  • Dissolve 20 mg of pure TF-HCA in 0.5 mL of Chloroform (Good solvent).

  • Place in a small inner vial.

  • Place inner vial into a larger jar containing 3 mL of n-Hexane (Antisolvent).

  • Seal tightly and store at 4°C in a vibration-free zone.

  • Timeline: Crystals appear in 48–72 hours.

    • Alternative for HCA: Use Ethanol/Ether; HCA is too polar for Hexane diffusion.

Phase 3: X-ray Data Collection Strategy
  • Temperature: Collect at 100 K . Fluorine atoms have high thermal motion; room temperature data will result in smeared electron density maps.

  • Resolution: Aim for 0.75 Å or better to resolve the C–F bond lengths (typically 1.33 Å) clearly from C–O or C–N.

  • Refinement: Watch for rotational disorder of the –CF₃ group. If electron density looks like a torus, model as a rigid group with variable occupancy.

Structural Determination Workflow

The following diagram outlines the decision logic for solving the structure, specifically addressing the challenges posed by the fluorinated moiety.

G Start Purified TF-HCA Sample Screen Solubility Screen (Polar vs Non-Polar) Start->Screen Method Vapor Diffusion (CHCl3 / Hexane) Screen->Method Low Polarity Check Microscopy Check (Birefringence?) Method->Check Check->Method Amorphous/Oily (Retry) Mount Mount Crystal (Mitegen Loop, 100K) Check->Mount Sharp Edges Collect Data Collection (Mo or Cu Source) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Disorder CF3 Disorder? Solve->Disorder Model Model Split Positions (PART 1 / PART 2) Disorder->Model Yes Final Final CIF Generation Disorder->Final No Model->Final

Figure 1: Crystallographic workflow for fluorinated amides, highlighting the critical decision point for modeling CF₃ rotational disorder.

Mechanistic Analysis: The "Locking" Effect

Why choose TF-HCA over HCA? The structural data validates the bioisosteric utility.

  • Intramolecular Hydrogen Bonding:

    • In HCA , the amide nitrogen is a moderate donor. The structure often fluctuates between the trans-diequatorial and trans-diaxial conformers depending on solvent.

    • In TF-HCA , the enhanced acidity of the N–H proton strengthens the intramolecular interaction with the hydroxyl oxygen (N–H···O–H). This often locks the cyclohexane ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Dipole Alignment:

    • The C–F bonds create a massive local dipole. In the crystal lattice, TF-HCA molecules align antiparallel to cancel these dipoles, creating a denser, more stable packing network than the loosely packed HCA.

References

  • PubChem. (2025).[2][3][4] 2,2,2-Trifluoro-N-(2-hydroxycyclohexyl)acetamide Compound Summary. National Library of Medicine.[2][5] [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Entry Search: Fluorinated Amides. [Link]

  • NIST Chemistry WebBook. (2023). Acetamide, 2,2,2-trifluoro- Data. [Link][2][3][6]

  • Erickson, J. A., et al. (1992). Crystal structure and conformational analysis of trans-2-amidocyclohexanols. Journal of Organic Chemistry. (Contextual grounding for cyclohexyl amide conformations). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile Based on data from similar compounds like 2,2,2-trifluoroacetamide, the primary hazards are likely to include: Skin a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Based on data from similar compounds like 2,2,2-trifluoroacetamide, the primary hazards are likely to include:

  • Skin and eye irritation [1][2]

  • Respiratory irritation [1][2]

  • Potential for harm if swallowed or inhaled [1]

The presence of the trifluoromethyl group (-CF3) imparts high thermal and chemical stability to the molecule. This stability, while advantageous in some applications, is a critical consideration for waste disposal, as it suggests resistance to natural degradation pathways.

Table 1: Chemical and Hazard Profile (Inferred)

PropertyValue/InformationSource (Analogous Compound)
Chemical Family Halogenated Amide-
Appearance Likely a solid[3]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1][2]
Toxicity Toxicological properties not fully investigated. Handle with caution.[1][4]
Environmental Fate Expected to be persistent. Not readily biodegradable.[5][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[4]

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, strict adherence to safety protocols is paramount when handling 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide.

  • Engineering Controls : Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that safety showers and eyewash stations are readily accessible.[1][4]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Eye Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should also be worn.

  • Skin and Body Protection : A lab coat should be worn at all times. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection : If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is recommended.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain : If safe to do so, prevent the spread of the material. For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Neutralization (if applicable and safe) : Due to the stability of the trifluoroacetamide group, chemical neutralization is not a recommended first-line response for spills.

  • Collection and Disposal : Collect all contaminated materials (absorbent, PPE, etc.) in a clearly labeled, sealed container designated for halogenated organic waste.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The proper disposal of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is critical to ensure regulatory compliance and environmental protection. Due to its halogenated nature, it must not be disposed of down the drain or in regular solid waste.

Waste Segregation: The Cornerstone of Safe Disposal

The fundamental principle for the disposal of this compound is strict waste segregation. Halogenated organic compounds require a specific disposal pathway due to the hazardous byproducts they can form during incineration if not conducted under the proper conditions.

dot

WasteSegregation Compound 2,2,2-trifluoro-N- (2-hydroxycyclohexyl)acetamide Halogenated_Waste Designated & Labeled Halogenated Organic Waste Container Compound->Halogenated_Waste Direct Disposal Contaminated_Materials Contaminated Materials (Gloves, Wipes, Glassware) Contaminated_Materials->Halogenated_Waste Segregate Incineration High-Temperature Hazardous Waste Incineration Halogenated_Waste->Incineration Hazardous Waste Contractor Non_Halogenated_Waste Non-Halogenated Organic Waste Aqueous_Waste Aqueous Waste

Caption: Waste segregation workflow for 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide.

Disposal Protocol
  • Container Selection : Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[7][8] This container should be made of a material compatible with the chemical.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Irritant," "Toxic"). Do not use abbreviations.

  • Accumulation : Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Collection : Arrange for the collection of the halogenated waste container by your institution's licensed hazardous waste disposal contractor.

  • Final Disposal Method : The required method of disposal for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[7] This is crucial because incomplete combustion can lead to the formation of highly toxic byproducts such as hydrogen fluoride and other fluorinated compounds.[9][10] The incinerator must be equipped with appropriate scrubbers to neutralize acidic gases produced during combustion.

Rationale for Disposal Method and Future Outlook

The persistence of the carbon-fluorine bond necessitates a robust disposal method like high-temperature incineration to ensure complete destruction. Landfilling of such compounds is generally discouraged due to the potential for leaching into the environment.[6]

The U.S. Environmental Protection Agency (EPA) is increasingly focusing on the regulation of per- and polyfluoroalkyl substances (PFAS), a broad class of persistent fluorinated organic compounds.[5][6][11][12] While 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide may not be currently classified as a PFAS, the regulatory landscape is evolving, and the principles of responsible disposal for fluorinated compounds are likely to become more stringent. Adhering to the "better safe than sorry" principle by using the most protective disposal methods currently available is a prudent approach.

References

  • Cole-Parmer. (2006, January 6). Material Safety Data Sheet - N,O-Bis(trimethylsilyl)trifluoroacetamide. Retrieved from [Link]

  • Indian Institute of Science Bangalore. Laboratory Waste Management. Retrieved from [Link]

  • Georgia Southern University. (2018). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • Medical-Waste-Disposal.com. (n.d.). 4 Best Practices for Effective Lab Waste Disposal Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Organic Chemistry Portal. Trifluoroacetamides. Retrieved from [Link]

  • JD Supra. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]

  • Atkinson, Andelson, Loya, Ruud & Romo. (2024, March 25). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. Retrieved from [Link]

  • The Acta Group. (2024, February 5). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. Retrieved from [Link]

  • New Jersey Department of Health. (2001, October). Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Mkrtchyan, S., et al. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 22.7: Amide Chemistry. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2023, March 13). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Retrieved from [Link]

  • ResearchGate. (2021, March). Sequential C–F bond functionalizations of trifluoroacetamides and acetates via spin-center shifts. Retrieved from [Link]

  • El-Metwally, N. M., & El-Gazzar, A. A. (2013). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]

  • Cheméo. Acetamide, N-cyclohexyl-. Retrieved from [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature. Retrieved from [Link]

  • Chemical Safety and Hazard Investigation Board. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The thermal decomposition of barium trifluoroacetate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide
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